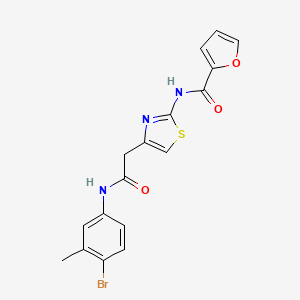

3-chloro-N-(2-hydroxy-3-methoxy-2-phenylpropyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Benzamides are a significant class of amide compounds. These compounds have been widely used in medical, industrial, biological and potential drug industries . They are found in various natural products in organic chemistry .

Synthesis Analysis

The synthesis of benzamide compounds often involves reactions at the benzylic position, which can include free radical bromination, nucleophilic substitution, and oxidation .Molecular Structure Analysis

The molecular structure of benzamides can be determined using various spectroscopic methods, including IR, 1H NMR, and 13C NMR .Chemical Reactions Analysis

Reactions at the benzylic position can be either SN1 or SN2. 1° benzylic halides typically react via an SN2 pathway, while 2° and 3° benzylic halides typically react via an SN1 pathway, via the resonance-stabilized carbocation .Physical And Chemical Properties Analysis

The physical and chemical properties of benzamides can be determined using various methods. For example, the molecular weight can be calculated based on the molecular formula .Scientific Research Applications

Pharmacological Properties and Clinical Use

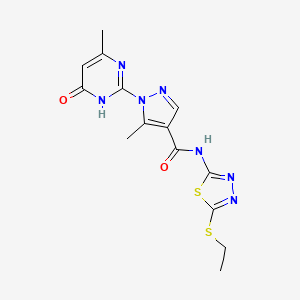

Metoclopramide, a compound similar in structure to 3-chloro-N-(2-hydroxy-3-methoxy-2-phenylpropyl)benzamide, is known for its efficacy in gastro-intestinal diagnostics, and in treating various types of vomiting and a variety of functional and organic gastro-intestinal disorders. Its pharmacodynamic studies in man and animals have established rapid effects on the motility of the gastro-intestinal tract, including improved tone and peristalsis of the stomach and accelerated gastric emptying, which reflects in its effects on the absorption of other drugs (Pinder, Brogden, Sawyer, Speight, & Avery, 2012).

Environmental and Safety Considerations

The review on parabens, which are chemically related compounds, underlines the importance of understanding the environmental fate and behavior of similar compounds. While parabens are mainly used as preservatives in foodstuffs, cosmetics, and pharmaceutical drugs, their widespread use and persistence raise concerns about environmental safety and potential health effects. This research emphasizes the need for comprehensive studies on the occurrence, degradation, and toxicity of such compounds in aquatic environments (Haman, Dauchy, Rosin, & Munoz, 2015).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

3-chloro-N-(2-hydroxy-3-methoxy-2-phenylpropyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18ClNO3/c1-22-12-17(21,14-7-3-2-4-8-14)11-19-16(20)13-6-5-9-15(18)10-13/h2-10,21H,11-12H2,1H3,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDDOPSFRXYIXAR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC(CNC(=O)C1=CC(=CC=C1)Cl)(C2=CC=CC=C2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-chloro-N-(2-hydroxy-3-methoxy-2-phenylpropyl)benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tert-butyl 4-[(3S,4S)-4-methoxycarbonylpyrrolidin-3-yl]piperidine-1-carboxylate](/img/structure/B2830275.png)

![3-[(2-Fluorophenyl)methyl]piperidin-2-one](/img/structure/B2830280.png)

![Ethyl 2-acetamido-5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-methylthiophene-3-carboxylate](/img/structure/B2830281.png)

![4-Methyltricyclo[6.2.1.0^{2,7}]undeca-4,9-diene-3,6-dione](/img/structure/B2830287.png)

![N-(2-(6-((2,4-dichlorobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide](/img/structure/B2830291.png)

![2-chloro-N-methyl-N-[(4-oxo-3,4-dihydroquinazolin-2-yl)methyl]pyridine-3-carboxamide](/img/structure/B2830293.png)

![6,6-Dimethyl-5-[(2-methylpropan-2-yl)oxycarbonyl]-1,4-dihydropyrrolo[3,4-c]pyrazole-3-carboxylic acid](/img/structure/B2830294.png)

![4-[4-(4-Methoxyphenyl)-3-methyl-1,2-oxazol-5-yl]benzene-1,3-diol](/img/structure/B2830296.png)